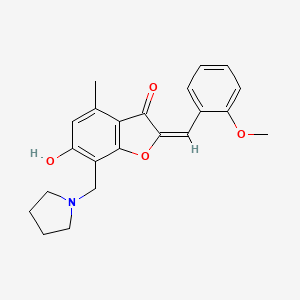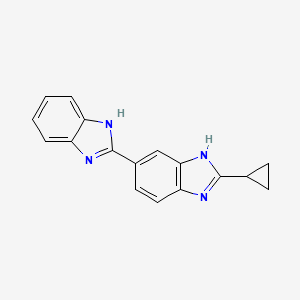![molecular formula C15H25NO3 B13373968 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol CAS No. 1092305-11-7](/img/structure/B13373968.png)
2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol is an organic compound with a complex structure that includes a benzylamine moiety substituted with methoxy and propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 3-methoxy-4-propoxybenzaldehyde with an amine to form the benzylamine intermediate.
Reductive Amination: The benzylamine intermediate is then subjected to reductive amination with 2-methyl-1-propanol in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamine derivatives.
Applications De Recherche Scientifique
2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-methoxybenzamide: Shares structural similarities but differs in functional groups and overall structure.
2-Methoxy-1,4-naphthoquinone: Similar in containing methoxy groups but has a different core structure.
Uniqueness
2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1092305-11-7 |
|---|---|
Formule moléculaire |
C15H25NO3 |
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
2-[(3-methoxy-4-propoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C15H25NO3/c1-5-8-19-13-7-6-12(9-14(13)18-4)10-16-15(2,3)11-17/h6-7,9,16-17H,5,8,10-11H2,1-4H3 |
Clé InChI |
ANVCVDMQNYCFMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)CNC(C)(C)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



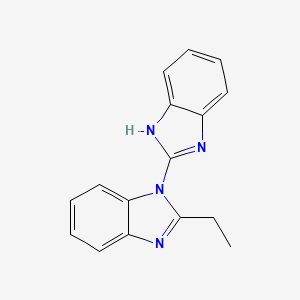
![1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13373901.png)
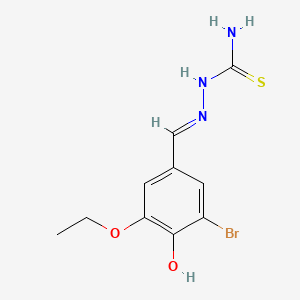
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
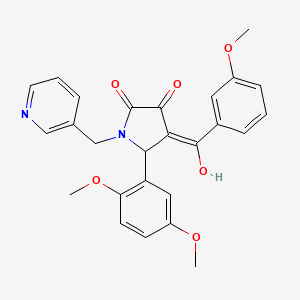
![3-(1-Azepanylmethyl)-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373921.png)
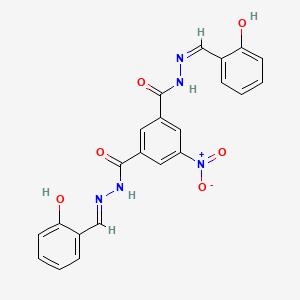
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
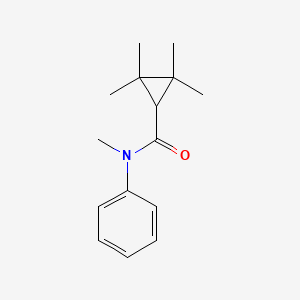
![5-chloro-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B13373953.png)
